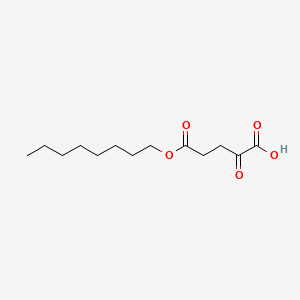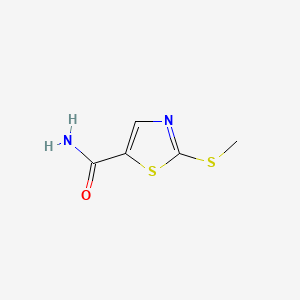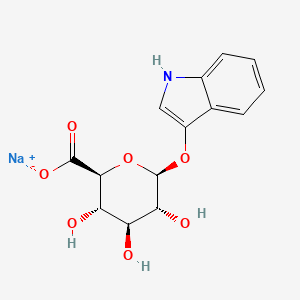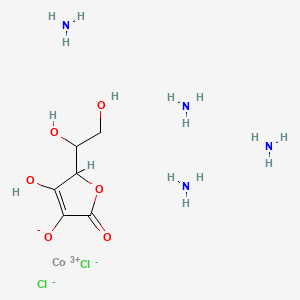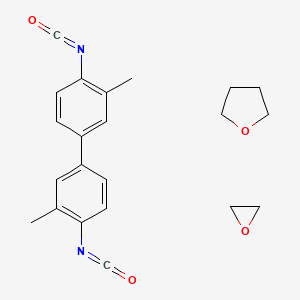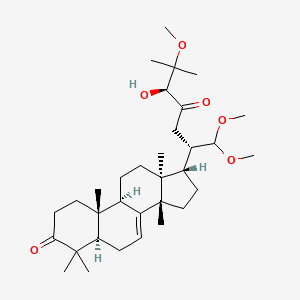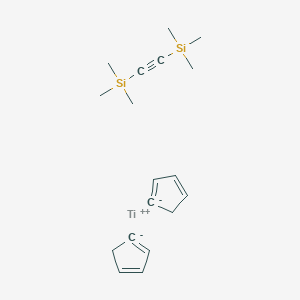
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is a complex organometallic compound It features a titanium center coordinated to a cyclopentadienyl ligand and a trimethyl(2-trimethylsilylethynyl)silane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane typically involves the reaction of cyclopentadiene with a titanium precursor, followed by the introduction of the trimethyl(2-trimethylsilylethynyl)silane group. One common method involves the use of a titanium(IV) chloride precursor, which reacts with cyclopentadiene in the presence of a reducing agent to form the titanium(II) complex. The trimethyl(2-trimethylsilylethynyl)silane group is then introduced through a subsequent reaction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;titanium(2+) complexes are known to undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various ligands such as phosphines, amines, or other cyclopentadienyl derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(0) species. Substitution reactions result in the formation of new titanium complexes with different ligands.
科学研究应用
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying metalloenzyme active sites.
Medicine: Explored for its potential anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane involves the interaction of the titanium center with various substrates. The cyclopentadienyl ligand stabilizes the titanium center, allowing it to participate in catalytic cycles. The trimethyl(2-trimethylsilylethynyl)silane group can influence the electronic properties of the titanium center, affecting its reactivity and selectivity in different reactions .
相似化合物的比较
Similar Compounds
- Cyclopenta-1,3-diene;titanium(2+);dichloride
- Cyclopenta-1,3-diene;titanium(2+);dimethyl
- Cyclopenta-1,3-diene;titanium(2+);diethyl
Uniqueness
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is unique due to the presence of the trimethyl(2-trimethylsilylethynyl)silane group, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity patterns and applications compared to other similar titanium complexes .
属性
CAS 编号 |
121913-39-1 |
|---|---|
分子式 |
C18H28Si2Ti |
分子量 |
348.459 |
IUPAC 名称 |
cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C8H18Si2.2C5H5.Ti/c1-9(2,3)7-8-10(4,5)6;2*1-2-4-5-3-1;/h1-6H3;2*1-3H,4H2;/q;2*-1;+2 |
InChI 键 |
BWZMWIROAQMFCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#C[Si](C)(C)C.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
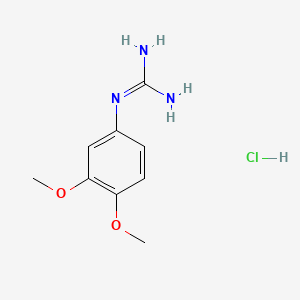
![[1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride](/img/structure/B570049.png)
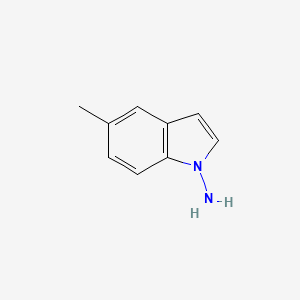
![([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate](/img/structure/B570051.png)
